molecular formula C20H19NO2 B14664300 1-Hydroxy-2-methoxy-N-propargylnoraporphine CAS No. 37082-20-5

1-Hydroxy-2-methoxy-N-propargylnoraporphine

Cat. No.: B14664300
CAS No.: 37082-20-5
M. Wt: 305.4 g/mol
InChI Key: LNZLRNRNWKEJQC-MRXNPFEDSA-N
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Description

1-Hydroxy-2-methoxy-N-propargylnoraporphine is a synthetic organic compound that belongs to the class of noraporphine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a hydroxy group, a methoxy group, and a propargyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2-methoxy-N-propargylnoraporphine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable noraporphine precursor, followed by the introduction of the hydroxy, methoxy, and propargyl groups through various chemical reactions. Key steps may include:

    Hydroxylation: Introduction of the hydroxy group using reagents like hydrogen peroxide or osmium tetroxide.

    Methoxylation: Introduction of the methoxy group using methyl iodide or dimethyl sulfate.

    Propargylation: Introduction of the propargyl group using propargyl bromide or propargyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2-methoxy-N-propargylnoraporphine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The propargyl group can be reduced to an alkyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alkyl derivatives.

    Substitution: Formation of various substituted noraporphine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-methoxy-N-propargylnoraporphine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the propargyl group can undergo covalent bonding with target proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2-methoxy-N-methylaporphine
  • 1-Hydroxy-2-methoxy-N-ethylaporphine
  • 1-Hydroxy-2-methoxy-N-propylaporphine

Uniqueness

1-Hydroxy-2-methoxy-N-propargylnoraporphine is unique due to the presence of the propargyl group, which imparts distinct reactivity and biological activity compared to its analogs. The propargyl group can participate in click chemistry reactions and has been shown to enhance the compound’s ability to interact with specific molecular targets.

Properties

CAS No.

37082-20-5

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

(6aR)-2-methoxy-6-prop-2-ynyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol

InChI

InChI=1S/C20H19NO2/c1-3-9-21-10-8-14-12-17(23-2)20(22)19-15-7-5-4-6-13(15)11-16(21)18(14)19/h1,4-7,12,16,22H,8-11H2,2H3/t16-/m1/s1

InChI Key

LNZLRNRNWKEJQC-MRXNPFEDSA-N

Isomeric SMILES

COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)N(CCC3=C1)CC#C)O

Canonical SMILES

COC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC#C)O

Origin of Product

United States

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